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Compound of Interest

Compound Name: 6-bromo-5-methyl-1H-indole

Cat. No.: B1337414 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification
Chemical Name: 6-bromo-5-methyl-1H-indole

CAS Number: 248602-16-6

Physicochemical Data
A summary of the key physicochemical properties of 6-bromo-5-methyl-1H-indole is

presented in the table below. This data is essential for understanding the compound's behavior

in various experimental settings.

Property Value Source

Molecular Formula C₉H₈BrN ChemBK[1]

Molar Mass 210.07 g/mol ChemBK[1]

Predicted Boiling Point 328.5 ± 22.0 °C ChemBK[1]

Predicted Density 1.563 g/cm³ ChemBK[1]
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6-bromo-5-methyl-1H-indole is available from various chemical suppliers. Researchers can

source this compound from the following vendors, among others:

Parchem

BLD Pharm

A list of global suppliers can also be found on ChemicalBook.

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 6-bromo-5-methyl-1H-
indole is not readily available in the public domain, its synthesis can be inferred from

established methods for analogous indole derivatives. The Fischer indole synthesis is a

common and versatile method for creating indole rings from a phenylhydrazine and an

aldehyde or ketone.

A plausible synthetic approach for 6-bromo-5-methyl-1H-indole would involve the reaction of

(4-bromo-3-methylphenyl)hydrazine with a suitable acetaldehyde equivalent under acidic

conditions.

General Experimental Protocol for Fischer Indole Synthesis (Illustrative)

This protocol is a general representation and would require optimization for the specific

synthesis of 6-bromo-5-methyl-1H-indole.

Materials:

(4-bromo-3-methylphenyl)hydrazine hydrochloride

Acetaldehyde diethyl acetal

Polyphosphoric acid (or another suitable acid catalyst like sulfuric acid or zinc chloride)

Ethanol

Dichloromethane
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Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Procedure:

A mixture of (4-bromo-3-methylphenyl)hydrazine hydrochloride (1 equivalent) and

acetaldehyde diethyl acetal (1.2 equivalents) in ethanol is stirred at room temperature for 1-2

hours to form the hydrazone.

The solvent is removed under reduced pressure.

The resulting crude hydrazone is added portion-wise to pre-heated polyphosphoric acid at

100-120°C with vigorous stirring.

The reaction mixture is maintained at this temperature for 30-60 minutes, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and then carefully

poured onto crushed ice.

The aqueous mixture is neutralized with a saturated sodium bicarbonate solution and

extracted with dichloromethane (3 x 50 mL).

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, and the solvent is evaporated under reduced pressure.

The crude product is purified by column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield 6-bromo-5-methyl-1H-indole.

Reactivity and Potential Applications in Drug
Discovery
The bromine atom at the 6-position of the indole ring is a key functional group that allows for a

variety of synthetic transformations, making 6-bromo-5-methyl-1H-indole a valuable building
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block in medicinal chemistry.

Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom can be readily substituted with various aryl, heteroaryl, or alkyl groups via

palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This

reaction is a powerful tool for generating molecular diversity and synthesizing complex

molecules with potential biological activity.

Experimental Workflow: Suzuki-Miyaura Coupling

Below is a diagram illustrating the general workflow for a Suzuki-Miyaura cross-coupling

reaction involving a bromo-indole derivative.
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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Potential Biological Signaling Pathways
While specific studies on the biological activity of 6-bromo-5-methyl-1H-indole are limited, the

broader class of bromo-indole derivatives has been shown to interact with various biological

targets and signaling pathways implicated in cancer and other diseases. The indole scaffold is

a common feature in molecules that modulate the activity of kinases, which are key regulators

of cellular signaling.

Potential Target: PI3K/Akt/mTOR Signaling Pathway

Indole compounds have been identified as modulators of the PI3K/Akt/mTOR signaling

pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation
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is a hallmark of many cancers. Bromo-indole derivatives could potentially act as inhibitors of

key kinases within this pathway, such as PI3K, Akt, or mTOR.

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR pathway

and the potential point of inhibition by a hypothetical indole-based inhibitor.
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Caption: Simplified PI3K/Akt/mTOR signaling pathway with potential inhibition by an indole

derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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